ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
ethyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10) |
InChI Key |
NFXXBBRJEKKFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring, followed by chlorination and amination steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution can result in various substituted derivatives .
Scientific Research Applications
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The position of substituents on the pyrazole ring significantly impacts chemical and biological properties. Key analogs include:
Key Observations :
- Heterocyclic Modifications : Introducing pyridazine or triazole rings (e.g., ) expands conjugation, enhancing interactions with biological targets. For example, the triazole analog in exhibits shortened C—N bonds (1.348–1.366 Å vs. typical 1.47 Å), indicating electron delocalization critical for agrochemical activity.
Comparison of Yields :
Physicochemical Properties
- Hydrogen Bonding: The target compound’s amino and carboxylate groups facilitate intramolecular H-bonding, akin to the triazole analog’s C—H⋯O/N interactions . Such interactions stabilize crystal packing, as observed in single-crystal studies .
- Solubility: The ethyl carboxylate group enhances solubility in polar solvents compared to non-esterified analogs.
Biological Activity
Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound belongs to the pyrazole family, which is known for its versatility in drug design. It can be synthesized through various methods, including oxidation, reduction, and substitution reactions, leading to a range of derivatives with modified biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , influencing various biological pathways. For instance, it has been shown to inhibit enzyme activities involved in inflammation and cell proliferation, leading to potential anti-inflammatory and anticancer effects.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation markers in vitro. Its mechanism involves modulation of cytokine production and inhibition of the cyclooxygenase (COX) pathway, which is crucial in inflammatory responses .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase in cancer cells. This activity suggests a pro-apoptotic mechanism that may be beneficial in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to assess its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylate | Methyl group instead of chloro | Moderate anti-inflammatory effects |
| Ethyl 5-amino-4-chloro-1-(p-tolyl)pyrazole-3-carboxylate | p-Tolyl group substitution | Enhanced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives under reflux conditions in an alcoholic medium. Substitution at the 4-position (chloro) is achieved using chlorinating agents like POCl₃, while the 5-amino group is introduced via ammonolysis or catalytic hydrogenation of a nitro precursor . Key steps include:
- Reaction Conditions : Reflux in ethanol (6–8 hours) at 80–90°C.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Yield Optimization : Adjusting stoichiometry of hydrazine derivatives and controlling pH during ammonolysis improves yields (typically 60–75%) .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~4.2–4.4 ppm, q; δ ~14 ppm, t), pyrazole ring protons (δ ~6.5–7.5 ppm), and amino group (δ ~5.5 ppm, br.s) .
- IR : Stretching vibrations for NH₂ (~3230 cm⁻¹), C=O ester (~1680 cm⁻¹), and C-Cl (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 217.04 (calculated for C₆H₇ClN₃O₂) with fragmentation patterns confirming substituent positions .
Q. What are its primary biochemical interactions?
- Methodological Answer : The compound inhibits enzymes like cyclooxygenase-2 (COX-2) and kinases involved in inflammatory pathways. For example:
- In Vitro Assays : IC₅₀ values of 2.1–5.3 µM against COX-2, measured via ELISA-based inhibition assays .
- Binding Studies : Molecular docking reveals hydrogen bonding between the amino group and Arg120/His90 residues in COX-2 .
Advanced Research Questions
Q. How do substituent modifications influence bioactivity and solubility?
- Methodological Answer : Substituent effects are studied via comparative SAR (Structure-Activity Relationship) analysis:
| Substituent | Position | Effect on Solubility (logP) | Bioactivity (IC₅₀, COX-2) |
|---|---|---|---|
| NH₂ | 5 | ↓ logP (1.2 vs. 2.5 for Cl) | ↑ Inhibition (2.1 µM) |
| Cl | 4 | ↑ Lipophilicity | Stabilizes binding pocket |
| COOEt | 3 | Moderate solubility | Minimal direct interaction |
- Key Finding : The 5-amino group enhances solubility and target affinity, while the 4-chloro group improves metabolic stability .
Q. What challenges arise in optimizing reaction conditions for scale-up?
- Methodological Answer :
- Issue 1 : Low regioselectivity during pyrazole ring formation.
- Solution : Use of microwave-assisted synthesis (100°C, 30 min) improves regioselectivity (>90%) .
- Issue 2 : Byproduct formation during ammonolysis.
- Solution : Catalytic hydrogenation (H₂, Pd/C) reduces nitro intermediates with >95% purity .
Q. How are computational methods applied to study its interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
